![molecular formula C25H28ClN5O3 B2604540 2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242967-62-9](/img/structure/B2604540.png)
2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic compound that belongs to the triazoloquinazoline family. This class of compounds is known for its potential therapeutic applications due to the presence of both triazole and quinazoline moieties, which are pharmacologically active . The compound exhibits a broad spectrum of biological activities, making it a significant candidate in drug development and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves several steps. One common synthetic route includes the following steps :
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Formation of the quinazoline ring: This typically involves the condensation of anthranilic acid derivatives with suitable reagents.
Coupling of the triazole and quinazoline rings: This step involves the fusion of the two heterocyclic moieties to form the triazoloquinazoline core.
Introduction of the 3-chlorobenzyl and diisobutyl groups: These groups are introduced through substitution reactions using appropriate reagents.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including :
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: This reaction involves the cleavage of the compound in the presence of water or aqueous acids/bases, leading to the formation of simpler products.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has a wide range of scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects. Additionally, it can interact with microbial enzymes, leading to its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be compared with other similar compounds in the triazoloquinazoline family :
1,2,4-triazolo[1,5-a]quinazoline: This compound has a similar core structure but differs in the position of the triazole ring fusion.
1,2,4-triazolo[4,3-c]quinazoline: Another isomer with a different fusion position of the triazole ring.
Quinazoline derivatives: Compounds like erlotinib and gefitinib, which contain the quinazoline moiety, are well-known for their anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of pharmacologically active groups, which contribute to its broad spectrum of biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methyl]-N,4-bis(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN5O3/c1-15(2)12-27-22(32)18-8-9-20-21(11-18)31-24(29(23(20)33)13-16(3)4)28-30(25(31)34)14-17-6-5-7-19(26)10-17/h5-11,15-16H,12-14H2,1-4H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEDOTFXBQCJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC(=CC=C4)Cl)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,5-dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2604457.png)
![6-Benzyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2604458.png)
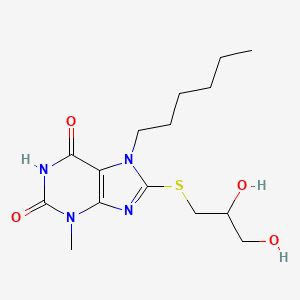
![2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2604462.png)
![(2E)-2-cyano-N-(furan-2-ylmethyl)-2-[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide](/img/structure/B2604463.png)
![N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2604465.png)
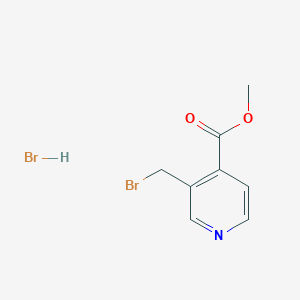
![N-(2,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2604468.png)
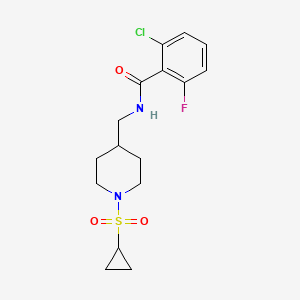
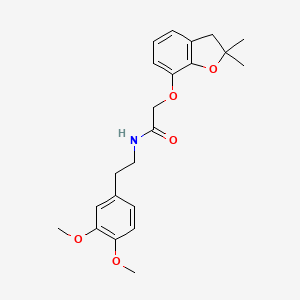
![1-(2,4-dimethylphenyl)-4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2604473.png)
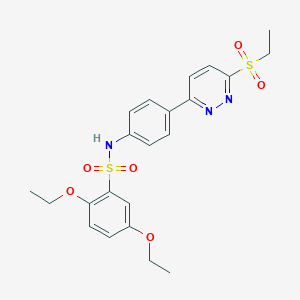
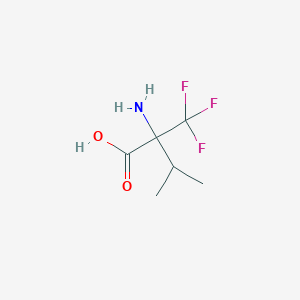
![N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2604477.png)
